2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide is a compound that features an indole nucleus, a trifluoromethyl group, and a chloroacetamide moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The trifluoromethyl group is often incorporated into pharmaceutical compounds due to its ability to enhance metabolic stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
Formation of the Chloroacetamide Moiety: The final step involves the reaction of the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide can undergo various chemical reactions, including:
Electrophilic Substitution: The indole nucleus is prone to electrophilic substitution due to its electron-rich nature.
Nucleophilic Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Major Products
Electrophilic Substitution: Products include halogenated or nitrated indole derivatives.
Nucleophilic Substitution: Products include substituted acetamides where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The indole nucleus can bind to multiple receptors, including serotonin receptors, which are involved in various physiological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide is unique due to the presence of the trifluoromethyl group, which enhances its metabolic stability and bioavailability compared to other similar compounds . Additionally, the indole nucleus provides a versatile scaffold for further functionalization and potential biological activities .
Properties
IUPAC Name |
2-chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O/c14-7-11(20)18-6-5-9-8-3-1-2-4-10(8)19-12(9)13(15,16)17/h1-4,19H,5-7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWHSFHMVOKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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